molecular formula C25H29BrN4O3 B304879 N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B304879
M. Wt: 513.4 g/mol
InChI Key: CGWUBXZDPGBHCV-MUFRIFMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. In

Mechanism of Action

The mechanism of action of N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition leads to the suppression of cancer cell growth and the death of bacterial and fungal cells.
Biochemical and Physiological Effects:
N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of certain enzymes, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine in lab experiments is its potential as a new drug candidate for the treatment of cancer and infectious diseases. Additionally, its herbicidal properties make it a potential candidate for the development of new herbicides. However, one limitation of using this compound in lab experiments is its potential toxicity, which needs to be further evaluated.

Future Directions

There are several future directions for the research on N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine. One direction is to further evaluate its potential as a new drug candidate for the treatment of cancer and infectious diseases. Another direction is to explore its potential as a new herbicide. Additionally, further research is needed to evaluate its toxicity and potential side effects.

Synthesis Methods

The synthesis of N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves the reaction of 3-bromo-4-(2-(4-cyclohexylphenoxy)ethoxy)-5-ethoxybenzaldehyde with 4-amino-1,2,4-triazole in the presence of a suitable base. The resulting product is a yellow solid with a melting point of 206-210°C.

Scientific Research Applications

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has potential applications in the field of medicine. It has been found to exhibit anti-cancer properties, as it inhibits the proliferation of cancer cells. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In the field of agriculture, this compound has been found to have herbicidal properties, making it a potential candidate for the development of new herbicides.

properties

Product Name

N-[(E)-{3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Molecular Formula

C25H29BrN4O3

Molecular Weight

513.4 g/mol

IUPAC Name

(E)-1-[3-bromo-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C25H29BrN4O3/c1-2-31-24-15-19(16-29-30-17-27-28-18-30)14-23(26)25(24)33-13-12-32-22-10-8-21(9-11-22)20-6-4-3-5-7-20/h8-11,14-18,20H,2-7,12-13H2,1H3/b29-16+

InChI Key

CGWUBXZDPGBHCV-MUFRIFMGSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Br)OCCOC3=CC=C(C=C3)C4CCCCC4

SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCCOC3=CC=C(C=C3)C4CCCCC4

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Br)OCCOC3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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